3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound that features a morpholine ring, a phthalazine core, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, including the formation of the morpholine ring and the phthalazine core. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale. Techniques such as solid-phase synthesis and transition metal catalysis are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: Shares a similar morpholine ring and oxoethyl group but differs in the core structure.
2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a morpholine ring and is used in similar research applications.
Uniqueness
3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its phthalazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C15H15N3O5 |
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Molecular Weight |
317.30 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C15H15N3O5/c19-12(17-5-7-23-8-6-17)9-18-14(20)11-4-2-1-3-10(11)13(16-18)15(21)22/h1-4H,5-9H2,(H,21,22) |
InChI Key |
FAMQMHBSCFECEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |
Origin of Product |
United States |
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